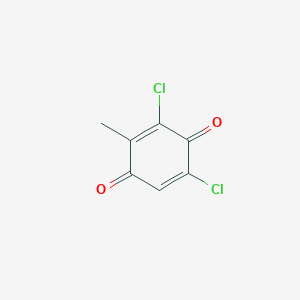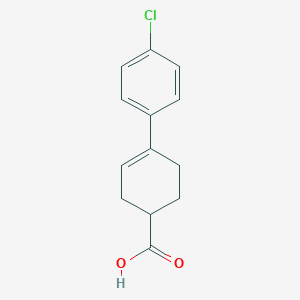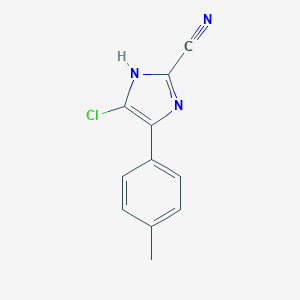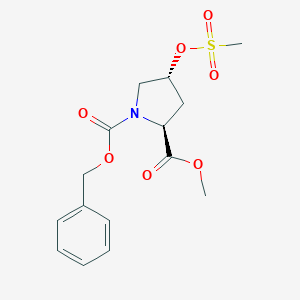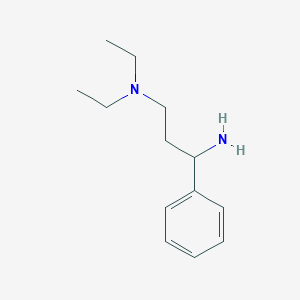
N1,N1-Diethyl-3-phenylpropane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of diamine compounds, including derivatives similar to N1,N1-Diethyl-3-phenylpropane-1,3-diamine, involves complex chemical reactions that often target specific interactions with receptors or other chemical entities. For instance, one study describes the synthesis of N1-arylsulfonyl-N2-(1-aryl)ethyl-3-phenylpropane-1,2-diamines showing calcimimetic properties, indicating a specific interaction with the calcium sensing receptor (CaSR) (Dauban et al., 2000).
Molecular Structure Analysis
The molecular structure of diamine compounds can be extensively analyzed using various techniques, including X-ray crystallography, which reveals detailed information about the spatial arrangement of atoms within the molecule. Studies on similar organoboron compounds provide insights into the structural aspects of diamine derivatives (Kliegel et al., 1992).
Chemical Reactions and Properties
Diamine compounds undergo a variety of chemical reactions, including Michael 1,4-addition, which is influenced by the reactivity of the amino groups. These reactions are crucial for further functionalization and application of the diamine derivatives (Korotaev et al., 2005).
Physical Properties Analysis
The physical properties of diamine compounds, such as solubility, melting point, and boiling point, are determined by their molecular structure. These properties are essential for predicting the compound's behavior in different environments and for its application in chemical syntheses.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group compatibility, are key factors in the application of diamine compounds in synthesis. For example, their ability to act as ligands in metal complexes is of significant interest in coordination chemistry and catalysis (Mukherjee et al., 1990).
Applications De Recherche Scientifique
Calcimimetic Activity
N1,N1-Diethyl-3-phenylpropane-1,3-diamine derivatives have been studied for their calcimimetic properties, where specific compounds in this category demonstrated significant stimulation of [3H]IP production by interacting with the calcium-sensing receptor (CaSR) in CHO cells. This activity indicates potential applications in managing conditions related to calcium homeostasis (Dauban et al., 2000).
Antitumor Activity
Certain diaminophenylpropane derivatives, when transformed into dichloroplatinum(II) complexes, have shown significant antitumor activity, particularly against the MCF-7 breast cancer cell line. The stereochemistry of these compounds plays a crucial role in their efficacy, highlighting their potential in cancer therapy (Gust et al., 1997).
NMR Spectroscopy Applications
The nuclear magnetic resonance (NMR) spectra of related alkylene-substituted diethylamines, including N1,N1-Diethyl-3-phenylpropane-1,3-diamine, have been explored to understand their structural and electronic properties better. Such studies are crucial for chemical characterization and compound identification purposes (Freifelder et al., 1967).
Metal Complexation Studies
Research on the complexation behavior of dithiocarbamates derived from N1,N1-Diethyl-3-phenylpropane-1,3-diamine with metals has been conducted to understand their coordination chemistry and potential applications in materials science, particularly in the formation of polymers and macrocyclic complexes (Halimehjani et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
N',N'-diethyl-1-phenylpropane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-3-15(4-2)11-10-13(14)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAIKFIIHCKXGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(C1=CC=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00549823 |
Source


|
| Record name | N~3~,N~3~-Diethyl-1-phenylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00549823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1-Diethyl-3-phenylpropane-1,3-diamine | |
CAS RN |
113640-41-8 |
Source


|
| Record name | N~3~,N~3~-Diethyl-1-phenylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00549823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

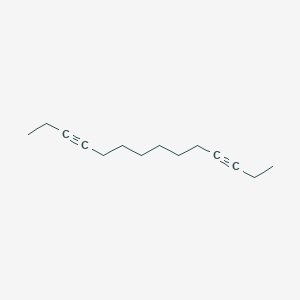
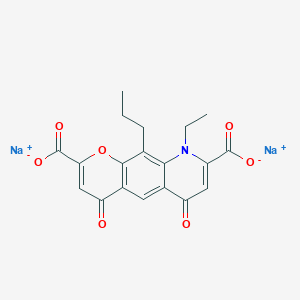
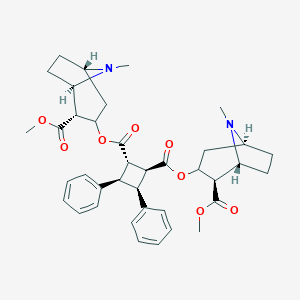
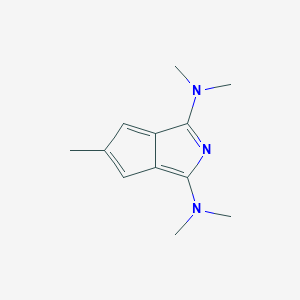
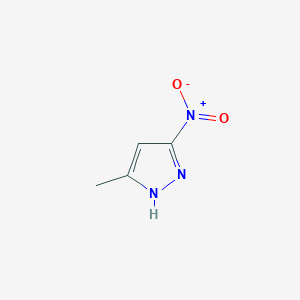
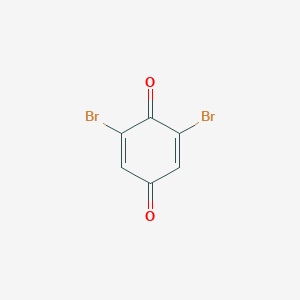
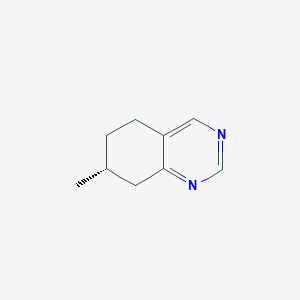
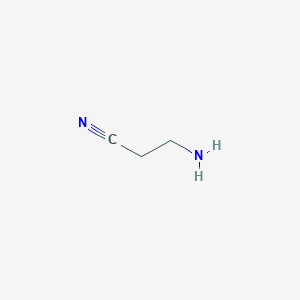
![3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B50557.png)
